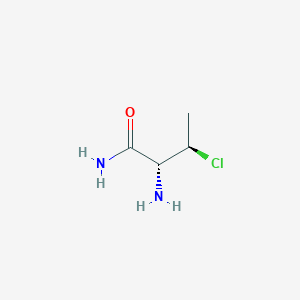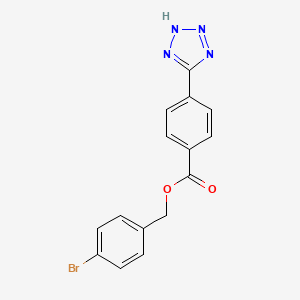
(4-bromophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound with the molecular formula C15H10BrN3O2 It is known for its unique structure, which includes a bromophenyl group, a tetrazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Esterification: The benzoate ester is formed by reacting 4-(2H-tetrazol-5-yl)benzoic acid with (4-bromophenyl)methanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-bromophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzoate ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: (4-bromophenyl)methyl 4-(2H-tetrazol-5-yl)benzyl alcohol.
Oxidation: (4-bromophenyl)methyl 4-(2H-tetrazol-5-yl)benzoic acid.
Scientific Research Applications
(4-bromophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4-bromophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity, while the benzoate ester can influence its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate
- (4-fluorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate
- (4-methylphenyl)methyl 4-(2H-tetrazol-5-yl)benzoate
Uniqueness
(4-bromophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s reactivity and binding properties compared to its analogs with different substituents.
Properties
CAS No. |
651769-31-2 |
|---|---|
Molecular Formula |
C15H11BrN4O2 |
Molecular Weight |
359.18 g/mol |
IUPAC Name |
(4-bromophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C15H11BrN4O2/c16-13-7-1-10(2-8-13)9-22-15(21)12-5-3-11(4-6-12)14-17-19-20-18-14/h1-8H,9H2,(H,17,18,19,20) |
InChI Key |
UAAZZAWTVLWSIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)C3=NNN=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


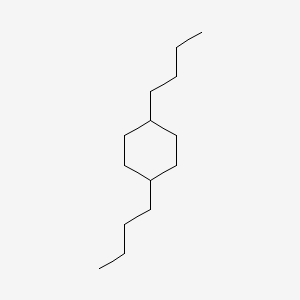
![Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]-](/img/structure/B12537344.png)


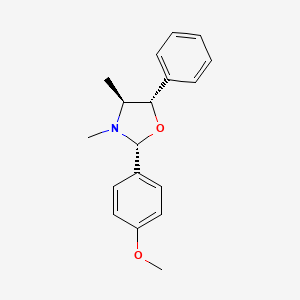

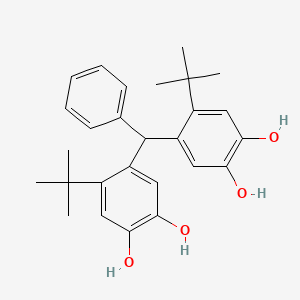
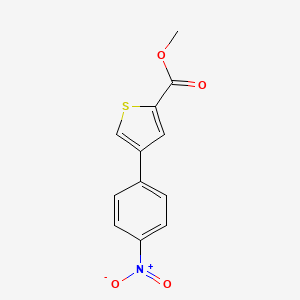
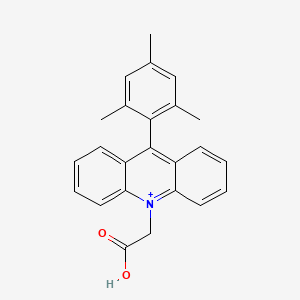
![9-[Diazo(4-ethynyl-2,6-dimethylphenyl)methyl]-10-phenylanthracene](/img/structure/B12537394.png)

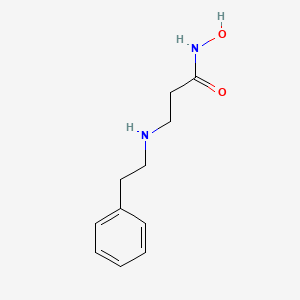
![2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12537413.png)
